molecular formula C21H19N5O3S B2534303 2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 946253-87-8

2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2534303
CAS RN: 946253-87-8
M. Wt: 421.48
InChI Key: MYSAKAOZLGWWMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of cascade condensations with thiocarbonohydrazide . The transformations proceed in good yields under catalyst-free conditions, and the reaction products are isolated without the use of column chromatography .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by single crystal X-ray diffraction . The geometric parameters from both theoretical and experimental investigation techniques are quite compatible . The molecules in the asymmetric unit are linked by intermolecular N–H···O hydrogen bonds, forming a three-dimensional network .


Chemical Reactions Analysis

The reaction of similar nonheterocyclic precursors, 4-aryl-2,4-dioxobutanoic acid esters and thiocarbonohydrazide, leads to the formation of 1,2,4-triazine instead of the expected 5,8-pyrazolo .

Scientific Research Applications

Anticancer and Antiviral Activities

Research into similar compounds, such as those involving pyrazoline and thiazolidinone moieties, has demonstrated significant anticancer and antiviral properties. For instance, compounds exhibiting selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain were identified, showcasing the potential of these chemical structures in developing treatments for both cancer and viral infections (Havrylyuk et al., 2013).

Antimicrobial Activity

Several newly synthesized compounds, based on pyrazole and thiazole derivatives, have shown promising antimicrobial activities. These compounds were characterized by their ability to combat a broad spectrum of bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (Bondock et al., 2008).

Anti-Inflammatory and Analgesic Agents

A study on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds revealed their significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Inhibition of Fatty Acid Synthesis

Chloroacetamide derivatives, similar in structure to the queried compound, have been explored for their ability to inhibit fatty acid synthesis in certain green algae. This research may provide insights into the development of herbicides targeting specific biochemical pathways (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-13-3-7-15(8-4-13)22-19(27)12-30-21-24-23-20(28)18-11-17(25-26(18)21)14-5-9-16(29-2)10-6-14/h3-11H,12H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSAKAOZLGWWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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